Adenine

Description

Historical Perspectives on Adenine (B156593) Discovery and Early Research

The history of understanding the fundamental components of nucleic acids dates back to the mid-19th century. Johann Friedrich Miescher, a Swiss chemist, first identified a substance he called "nuclein" in the 1860s from white blood cells. frontlinegenomics.comnews-medical.net This substance, later identified as nucleic acid, was found to have unexpected properties compared to other proteins Miescher was familiar with. yourgenome.org

Significant progress in understanding the basic building blocks of nuclein was made by Albrecht Kossel, a German biochemist. In 1881, Kossel identified nuclein as a nucleic acid and provided its chemical name, deoxyribonucleic acid (DNA). frontlinegenomics.comyourgenome.org Kossel was also credited with isolating the five primary nucleotide bases that form the building blocks of DNA and RNA: adenine (A), cytosine (C), guanine (B1146940) (G), thymine (B56734) (T), and uracil (B121893) (U). frontlinegenomics.comyourgenome.org For his work on the chemistry of nucleic acids and proteins, Kossel was awarded the Nobel Prize in Physiology or Medicine in 1910. frontlinegenomics.comyourgenome.org

Early research also explored the potential abiotic synthesis of adenine, with implications for the origin of life on Earth. Experiments have shown that adenine can be prepared from ammonia (B1221849) and hydrogen cyanide (HCN) in aqueous solution. wikipedia.org Notably, in 1960, Juan Oró reported the formation of adenine in a 0.5% yield by heating solutions of ammonium (B1175870) cyanide. pnas.org Subsequent studies have achieved higher yields under various conditions, including a 20% yield from the reaction of HCN with liquid ammonia. pnas.org Reports based on NASA studies of meteorites found on Earth have also suggested that building blocks of DNA and RNA, including adenine, may have formed extraterrestrially. wikipedia.orgpnas.org

Foundational Role of Adenine in Molecular Biology and Biochemistry

Adenine holds a pivotal role in molecular biology and biochemistry due to its fundamental involvement in the structure of nucleic acids and its participation in key energy transfer and metabolic processes. allen.inpatsnap.com

As one of the four primary nucleobases in DNA and RNA, adenine is essential for encoding genetic information. allen.inbyjus.com In DNA, adenine forms complementary base pairs with thymine (T) via two hydrogen bonds. wikipedia.orgallen.in In RNA, adenine pairs with uracil (U). wikipedia.orgallen.in This specific base pairing is crucial for maintaining the integrity of genetic information and is fundamental to the processes of DNA replication and transcription. byjus.compatsnap.com The discovery of these base pairing rules, notably by Erwin Chargaff who found that the amount of adenine in DNA is roughly equal to that of thymine, was a critical step leading to the elucidation of the DNA double helix structure by Watson and Crick. news-medical.netnih.gov

Beyond its role in genetic material, adenine is a core component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.orgallen.inpatsnap.com ATP stores and transfers chemical energy, driving a wide array of cellular processes such as protein synthesis, muscle contraction, and nerve impulse propagation. wikipedia.orgpatsnap.com Adenine also forms part of other crucial molecules involved in cellular metabolism and energy transfer, including adenosine diphosphate (B83284) (ADP), cyclic adenosine monophosphate (cAMP), nicotinamide (B372718) adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and Coenzyme A. wikipedia.orgallen.inpatsnap.comacademie-sciences.fr These molecules act as cofactors for enzymes and participate in vital biochemical pathways, including cellular respiration. wikipedia.orgallen.in

Adenine's interactions with sugars form nucleosides: adenosine when bound to ribose and deoxyadenosine (B7792050) when bound to deoxyribose. wikipedia.orgallen.in These nucleosides, upon the addition of phosphate (B84403) groups, form nucleotides, the monomers of DNA and RNA. allen.inbyjus.com

Detailed research findings highlight the interconnectedness of adenine metabolism with other biochemical pathways. For instance, studies have shown that adenine can cause perturbations in purine (B94841) metabolism and the biosynthesis pathways of certain amino acids, which can have significant biological implications. oup.com The metabolism of adenine in humans primarily involves its conversion through salvage pathways or oxidation. researchgate.netresearchgate.net The enzyme adenine phosphoribosyltransferase (APRT) is crucial for the salvage pathway, converting adenine to adenosine monophosphate (AMP). researchgate.netresearchgate.net An alternative pathway involves the oxidation of adenine by xanthine (B1682287) dehydrogenase (XDH) to 2,8-dihydroxyadenine (B126177) (2,8-DHA). researchgate.netresearchgate.net

Adenine's solubility characteristics also play a role in its biological functions. It is moderately soluble in water, which facilitates its participation in various biochemical processes, a property attributed to hydrogen bonding and its polar nature. solubilityofthings.com

The foundational role of adenine is further underscored by its involvement in signal transduction pathways through derivatives like cyclic adenosine monophosphate (cAMP). solubilityofthings.com

Table 1: Key Molecules Containing Adenine and Their Core Functions

| Molecule Name | Core Function(s) |

| Deoxyribonucleic Acid (DNA) | Storage of genetic information |

| Ribonucleic Acid (RNA) | Protein synthesis, gene expression regulation |

| Adenosine Triphosphate (ATP) | Primary energy currency of the cell |

| Adenosine Diphosphate (ADP) | Energy transfer, precursor to ATP |

| Cyclic Adenosine Monophosphate (cAMP) | Signal transduction |

| Nicotinamide Adenine Dinucleotide (NAD) | Redox reactions, energy metabolism cofactor |

| Flavin Adenine Dinucleotide (FAD) | Redox reactions, energy metabolism cofactor |

| Coenzyme A | Acyl group carrier, involved in fatty acid metabolism and the citric acid cycle |

| S-Adenosylmethionine (SAM) | Methyl group donor in biological methylation reactions |

Note: This table presents data described in the text and would ideally be presented as an interactive element in a digital format.

Table 2: Historical Milestones in Adenine Research and Related Discoveries

| Year(s) | Researcher(s) | Discovery/Contribution | Relevance to Adenine |

| 1860s | Johann Friedrich Miescher | Identified "nuclein" in cell nuclei | Precursor to the discovery of nucleic acids containing adenine. |

| 1881 | Albrecht Kossel | Identified nuclein as nucleic acid (DNA) and isolated adenine along with other bases. | First isolation and identification of adenine as a component of nucleic acids. |

| 1910 | Albrecht Kossel | Awarded Nobel Prize for work on nucleic acids and proteins. | Recognition of the significance of nucleic acid components, including adenine. |

| 1940s | Erwin Chargaff | Discovered base pairing rules (A=T, G=C) and species-specific base composition of DNA. | Provided critical evidence for adenine pairing with thymine, foundational to DNA structure. |

| 1953 | James Watson, Francis Crick | Elucidated the double helix structure of DNA. | Showcased the structural importance of adenine-thymine base pairs in DNA. |

| 1960 | Juan Oró | Demonstrated abiotic synthesis of adenine from ammonium cyanide. | Contributed to understanding the potential origins of adenine on early Earth. |

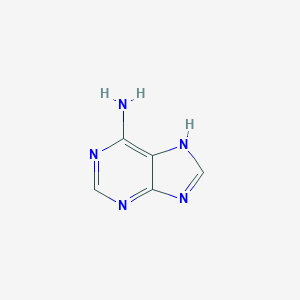

Structure

3D Structure

Properties

IUPAC Name |

7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFGJBXGBJISGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Record name | adenine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adenine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022557 | |

| Record name | Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL | |

| Record name | SID47193680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73-24-5 | |

| Record name | Adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purin-6-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC85A2161 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 °C | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Adenine S Integration into Nucleic Acid Biostructures and Genetic Information Processing

Structural Contribution of Adenine (B156593) within Deoxyribonucleic Acid (DNA)

In DNA, adenine is a crucial component of the nucleotides that link together to form the polynucleotide chains. allen.inbyjus.comnih.gov These chains are held together by hydrogen bonds between complementary bases, forming the iconic double helix structure. wikipedia.orgnih.govlibretexts.orggenome.govtutorchase.com

Adenine-Thymine (A-T) Complementary Base Pairing Mechanisms

Adenine specifically pairs with thymine (B56734) (T) in DNA through a mechanism known as complementary base pairing, or Watson-Crick base pairing. wikipedia.orgbyjus.comwikipedia.orglibretexts.orggenome.govtutorchase.comhee.nhs.uk This pairing is dictated by the precise arrangement of hydrogen bond donors and acceptors on each base, ensuring that adenine consistently pairs with thymine and guanine (B1146940) (G) with cytosine (C). wikipedia.orgnih.govlibretexts.orglibretexts.org The shapes and chemical structures of adenine and thymine are complementary, allowing for efficient hydrogen bond formation between them. nih.gov

Hydrogen Bonding Contributions to DNA Double Helix Stability

The A-T base pair is stabilized by the formation of two hydrogen bonds between the adenine and thymine molecules. wikipedia.orglibretexts.orgtutorchase.comlabxchange.orgnews-medical.netresearchgate.net While individually weaker than covalent bonds, the cumulative effect of a vast number of hydrogen bonds along the DNA molecule provides significant stability to the double helix structure. tutorchase.comnews-medical.netlibretexts.org This balance of bond strength allows the DNA strands to remain associated under normal conditions but also permits them to separate, or "unzip," during essential processes like DNA replication and transcription. byjus.comtutorchase.com The hydrogen bonds contribute to the specificity of base pairing, ensuring accurate copying of genetic information. tutorchase.com

The stability of the DNA double helix is influenced by several factors, including hydrogen bonds between bases, hydrogen bonds between bases and water molecules, and base-stacking interactions. atdbio.com Base stacking, which involves hydrophobic and electrostatic interactions between adjacent aromatic bases, also plays a significant role in duplex stability. chemicalbook.comnews-medical.netatdbio.com

A comparison of the hydrogen bonding in A-T and G-C base pairs is shown in the table below:

| Base Pair | Number of Hydrogen Bonds | Relative Stability |

| Adenine-Thymine (A-T) | 2 | Lower |

| Guanine-Cytosine (G-C) | 3 | Higher |

Research has shown that DNA with a higher G-C content is generally more stable and has a higher melting temperature than DNA with a lower G-C content, due to the three hydrogen bonds in G-C pairs compared to the two in A-T pairs. wikipedia.orglibretexts.org

Role of Adenine in Genetic Information Encoding

The sequence of the four bases—adenine, thymine, cytosine, and guanine—along the DNA backbone is what encodes genetic information. vaia.comlibretexts.orgwikipedia.org Adenine, as one of these four "letters" of the genetic alphabet, is integral to the specific ordering of nucleotides that carries the instructions for building and maintaining an organism. byjus.comlibretexts.org The genetic code is read in triplets of bases called codons, and the sequence of these codons, which includes adenine at various positions, determines the sequence of amino acids in proteins. vaia.comgenome.gov The complementary base pairing rules, where adenine pairs with thymine, ensure that the genetic information can be accurately replicated and transcribed. wikipedia.orgpatsnap.comhee.nhs.ukvaia.com

Structural Contribution of Adenine within Ribonucleic Acid (RNA)

Adenine is also a key component of RNA, the nucleic acid involved in protein synthesis and various regulatory functions within the cell. wikipedia.orgallen.inmodernbio.com While RNA is typically single-stranded, intramolecular base pairing, including interactions involving adenine, leads to the formation of complex secondary and tertiary structures crucial for RNA function. wikipedia.org

Adenine-Uracil (A-U) Base Pairing Interactions

In RNA, adenine pairs with uracil (B121893) (U) instead of thymine. wikipedia.orgmodernbio.comwikipedia.orgbyjus.comchemicalbook.comhee.nhs.ukchemtube3d.com This A-U pairing is analogous to the A-T pairing in DNA and is also mediated by hydrogen bonds. chemtube3d.com The A-U base pair is formed by two hydrogen bonds, similar to the A-T pair in DNA. wikipedia.orglabxchange.orgresearchgate.netpnas.org

Mechanisms of Adenine's Role in DNA Replication Fidelity

DNA replication is a highly accurate process essential for transmitting genetic information. wikipedia.orgneb.com The fidelity of this process relies on multiple mechanisms, with adenine playing a key role as one of the four standard bases incorporated into the growing DNA strand in the form of deoxyadenosine (B7792050) triphosphate (dATP). ontosight.aibaseclick.eu

The primary mechanism ensuring replication fidelity involves the specific base pairing of adenine (A) with thymine (T) via two hydrogen bonds within the DNA double helix. wikipedia.orgresearchgate.net This complementary base pairing is the first line of defense against errors during DNA synthesis. researchgate.net DNA polymerases, the enzymes responsible for synthesizing new DNA strands, exhibit high selectivity for the correct incoming nucleotide triphosphate that is complementary to the template strand. neb.comresearchgate.netnih.gov This selection process is influenced by the geometry of the polymerase active site, which favors the insertion of nucleotides that form stable Watson-Crick base pairs. neb.com

While DNA polymerases are highly accurate, they can occasionally incorporate an incorrect nucleotide. neb.com To counter this, many replicative DNA polymerases possess a 3' to 5' exonuclease activity, known as proofreading. researchgate.netnih.gov This proofreading mechanism allows the polymerase to detect and excise incorrectly paired nucleotides from the newly synthesized strand, including erroneously incorporated adenines or nucleotides mispaired with adenine on the template strand, before synthesis continues. neb.comresearchgate.netnih.gov Studies investigating the mutagenic potential of base analogs, such as 8-oxodeoxyguanosine triphosphate (8-O-dGTP), have shown that while misincorporation can occur opposite template adenines, proofreading can reduce the frequency of such errors depending on the polymerase. nih.gov

Furthermore, the balance of deoxyribonucleoside triphosphate (dNTP) pools, including dATP, is crucial for maintaining genome stability. biologists.com Abnormal dNTP pool concentrations can lead to increased mutation rates by promoting misincorporation of nucleotides during DNA synthesis. biologists.com

Key enzymes involved in DNA replication fidelity where adenine, as part of dATP, is a substrate or involved in the process include:

DNA Polymerase Alpha (Pol α): Involved in the initiation of DNA replication. ontosight.ai

DNA Polymerase Delta (Pol δ): Primarily involved in the elongation of the lagging strand. ontosight.ai

DNA Polymerase Epsilon (Pol ε): Primarily involved in the elongation of the leading strand and has a significant role in proofreading. ontosight.ainih.gov

Replicative DNA polymerases demonstrate a high degree of accuracy, with error rates typically less than one single base substitution or insertion/deletion for every 10,000 correct incorporations. nih.gov This high fidelity is a result of the combined actions of nucleotide selectivity, proofreading, and post-replication mismatch repair systems. researchgate.netnih.gov

Adenine Containing Coenzymes and Their Central Enzymatic Roles

Adenosine (B11128) Triphosphate (ATP) in Cellular Bioenergetics

Adenosine triphosphate (ATP) is a nucleoside triphosphate that serves as the primary energy currency of the cell, providing the energy required to drive numerous cellular processes in all known forms of life. wikipedia.orgnih.govbritannica.com ATP captures chemical energy derived from the breakdown of food molecules and releases it to fuel cellular activities such as muscle contraction, nerve impulse propagation, and chemical synthesis. wikipedia.orgbritannica.com Structurally, ATP consists of an adenine (B156593) base, a ribose sugar, and a chain of three phosphate (B84403) groups. nih.govbritannica.comkhanacademy.org The energy is stored within the phosphoanhydride bonds between the phosphate groups. nih.govbritannica.comkhanacademy.org

A typical intracellular concentration of ATP in eukaryotes can range from 1–10 μmol per gram of tissue. wikipedia.org The continuous dephosphorylation of ATP to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP) and the subsequent rephosphorylation of ADP and AMP are central to aerobic metabolism. wikipedia.org

ATP Hydrolysis and Energy Transfer Mechanisms

The hydrolysis of ATP is an exergonic process that releases a significant amount of free energy, which is then utilized to power energy-requiring cellular reactions. nih.govkhanacademy.orgbyjus.com This process typically involves the removal of the terminal phosphate group, converting ATP to ADP and inorganic phosphate (Pᵢ). nih.govbritannica.comkhanacademy.orgbyjus.com The standard Gibbs free energy change (ΔG°) for the hydrolysis of 1M ATP into ADP and Pᵢ is approximately -7.3 kcal/mol (-30.5 kJ/mol). byjus.com In living cells, the actual energy released can be nearly double this value, around -14 kcal/mol. byjus.com ATP hydrolysis can also result in the removal of two phosphate groups, yielding AMP and pyrophosphate (PPᵢ), with a ΔG° of -10.9 kcal/mol (-45.6 kJ/mol). byjus.com

Energy transfer from ATP hydrolysis to drive energetically unfavorable reactions often occurs through a mechanism called energy coupling. khanacademy.orgjove.com This involves the transfer of a phosphate group from ATP to another molecule, a process known as phosphorylation. britannica.comjove.com This phosphorylation of a substrate or enzyme can increase its free energy, making the coupled reaction energetically favorable. jove.comstackexchange.com For instance, in the first step of glycolysis, ATP phosphorylates glucose, creating a high-energy intermediate. byjus.comjove.com Another example is the sodium-potassium pump, where ATP hydrolysis and subsequent phosphorylation of the pump protein drive the transport of ions across the membrane. byjus.comjove.com

ATP as a Precursor in Biosynthetic Pathways

Beyond its role in energy transfer, ATP also serves as a crucial precursor in the synthesis of other vital biomolecules. It is one of the four nucleotide monomers required for the synthesis of RNA. wikipedia.org ATP is also involved in the activation of amino acids during protein synthesis. wikipedia.org Furthermore, ATP is a precursor for the synthesis of cyclic AMP (cAMP), a key second messenger molecule involved in intracellular signaling pathways.

Nicotinamide (B372718) Adenine Dinucleotide (NAD/NADH)

Nicotinamide adenine dinucleotide (NAD) is a coenzyme central to metabolism, found in all living cells. wikipedia.orgvetbact.org It is a dinucleotide, composed of two nucleotides linked through their phosphate groups. wikipedia.org One nucleotide contains an adenine nucleobase, and the other contains nicotinamide. wikipedia.org NAD exists in two primary forms: the oxidized form (NAD⁺) and the reduced form (NADH). wikipedia.orgvetbact.org A closely related coenzyme is nicotinamide adenine dinucleotide phosphate (NADP), which has an additional phosphate group. wikipedia.orglibretexts.org

Function in Cellular Redox Reactions and Electron Transfer

NAD⁺ and NADH are critical players in cellular redox reactions, acting as electron carriers. wikipedia.orgvetbact.orglibretexts.orgnumberanalytics.comsolubilityofthings.com In these reactions, NAD⁺ functions as an oxidizing agent, accepting electrons from other molecules and becoming reduced to NADH. wikipedia.orgvetbact.orgnumberanalytics.com Conversely, NADH acts as a reducing agent, donating electrons. wikipedia.orgvetbact.org This reversible interconversion between NAD⁺ and NADH is essential for maintaining the balance of redox reactions within the cell. numberanalytics.com

The primary function of NAD is these electron transfer reactions, which are catalyzed by enzymes known as oxidoreductases, often referred to as dehydrogenases or reductases. wikipedia.orgvetbact.org NAD⁺/NADH-dependent reactions typically involve the transfer of a hydride ion (a proton and two electrons). libretexts.org For example, NADH produced during glycolysis and the citric acid cycle donates electrons to the electron transport chain, driving ATP production through oxidative phosphorylation. numberanalytics.commdpi.com

Regulation of NAD⁺/NADH Ratio in Metabolic Homeostasis

The balance between the oxidized and reduced forms of NAD, the NAD⁺/NADH ratio, is a crucial indicator of the cell's redox state and reflects its metabolic activity and health. wikipedia.orgaging-us.com This ratio is significantly higher in the oxidized form (NAD⁺) in healthy mammalian tissues, typically around 700:1 in the cytoplasm, favoring oxidative reactions. wikipedia.orgembopress.org In contrast, the mitochondrial NAD⁺/NADH ratio is considerably lower, around 8:1. embopress.org

This ratio influences the activity of several key enzymes involved in metabolic pathways. wikipedia.orgaging-us.com Maintaining appropriate NAD⁺/NADH ratios in different cellular compartments is vital for metabolic homeostasis and ATP production. mdpi.commdpi.com Cellular processes, including glycolysis in the cytoplasm and the TCA cycle/oxidative phosphorylation in the mitochondria, can impact NAD⁺ and NADH levels and thus influence metabolic homeostasis. nih.gov Redox shuttle systems, such as the malate-aspartate shuttle, help to balance redox equivalents between cellular compartments. mdpi.commdpi.comnih.gov

Biosynthesis and Salvage Pathways of NAD

Cells maintain significant concentrations of both NAD⁺ and NADH through continuous synthesis and recycling. wikipedia.orgflybase.org NAD⁺ is synthesized through two main metabolic pathways: the de novo pathway and the salvage pathways. wikipedia.orgflybase.orgwikipathways.orgnih.gov

The de novo pathway synthesizes NAD⁺ from simple amino acid precursors, such as tryptophan or aspartic acid. wikipedia.orgwikipathways.org In mammals, much of the de novo synthesis from tryptophan occurs in the liver. wikipedia.org

The salvage pathways are crucial for recycling preformed components, such as nicotinamide, back into NAD⁺. wikipedia.orgflybase.orgwikipathways.orgfrontiersin.org These pathways utilize vitamin B3 precursors, including nicotinic acid, nicotinamide, and nicotinamide riboside, which can be obtained from the diet or produced within cells from NAD⁺ breakdown. wikipedia.orgwikipathways.org The salvage pathway is the major source of NAD⁺ in mammals, accounting for approximately 85% of total NAD⁺ production. frontiersin.org A key enzyme in the salvage pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN), a precursor to NAD⁺. wikipathways.orgfrontiersin.org NMN is then converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs). wikipathways.orgfrontiersin.org

The high requirement for NAD⁺ is partly due to its consumption as a substrate by various NAD⁺-consuming enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in post-translational modifications and signaling pathways. wikipedia.orgwikipathways.orgfrontiersin.orgmdpi.comnih.gov These enzymes cleave NAD⁺, producing nicotinamide, which can then be recycled back through the salvage pathway. wikipathways.orgnih.gov

Flavin Adenine Dinucleotide (FAD/FADH2)

Flavin adenine dinucleotide (FAD) is a redox-active coenzyme derived from riboflavin (B1680620) (vitamin B2) and adenosine monophosphate (AMP). It exists in oxidized (FAD) and reduced (FADH2) forms and is associated with various proteins known as flavoproteins. FAD is a more complex and abundant form of flavin, binding to a significant percentage of the total flavoproteome in organisms. wikipedia.org

Participation in Oxidoreductase Enzyme Mechanisms

FAD is a crucial cofactor for oxidoreductase enzymes, which catalyze redox reactions involving the transfer of electrons. wikipedia.org The isoalloxazine ring system within the flavin moiety of FAD is the primary site for these redox reactions, capable of accepting or donating one or two electrons. wikipedia.orgnih.govmdpi.com

FAD, in its fully oxidized (quinone) form, can accept two electrons and two protons to become FADH2 (hydroquinone form). wikipedia.org It can also exist in a semiquinone form (FADH•) by accepting or donating a single electron and proton. wikipedia.org This ability to participate in both one- and two-electron transfers allows FAD to bridge the gap between two-electron donors (like NADH) and one-electron acceptors (like cytochromes).

Many oxidative pathways rely on the ability of cells to oxidize reduced cofactors like NADH and FADH2 using flavoprotein oxidoreductases. nih.gov Examples of enzymes that utilize FAD include components of the succinate (B1194679) dehydrogenase complex, α-ketoglutarate dehydrogenase, and the pyruvate (B1213749) dehydrogenase complex. wikipedia.org In some systems, like certain cytochrome P450 enzymes, electrons are transferred from FADH2 to other cofactors, such as flavin mononucleotide (FMN), before being passed to the final acceptor. wikipedia.org

The redox potential of FAD is influenced by the protein environment of the enzyme it is bound to. libretexts.orgresearchgate.net The standard reduction potential for free FAD/FADH2 in aqueous solution at pH 7 is approximately -0.208 V. libretexts.orgresearchgate.netcdnsciencepub.com However, the reduction potential for flavin enzymes can vary significantly, ranging from -465 mV to +149 mV, demonstrating how the protein can tune the cofactor's redox properties. libretexts.org This modulation is critical for facilitating specific electron transfer reactions within different enzymatic contexts.

Structural Features of FAD-Binding Protein Families

Proteins that bind FAD, known as flavoproteins, exhibit diverse structural features that facilitate coenzyme binding and catalysis. wikipedia.org FAD binding sites in proteins have been categorized into numerous types based on available structural data. wikipedia.org

According to structural similarities and conserved sequence motifs, FAD-binding domains are broadly grouped into several main families. These include the ferredoxin reductase (FR)-type, FAD-binding domains adopting a Rossmann fold, and the PCMH-type FAD-binding domains. ebi.ac.uknih.govnih.gov

The structural core of members within the FR family is well-conserved. The FAD-binding fold characteristic of this family is a cylindrical β-domain with a flattened six-stranded antiparallel β-barrel. ebi.ac.uk This structure creates space for the isoalloxazine and ribityl moieties of FAD. ebi.ac.uk An α-helix typically covers one end of the cylinder, which is essential for binding the pyrophosphate groups of FAD. ebi.ac.uk

FAD-binding domains that adopt a Rossmann fold are also prevalent. ebi.ac.ukresearchgate.net This fold is characterized by alternating beta strands and alpha helices (βαβαβ motifs). nih.gov

In the PCMH family, the FAD-binding domain consists of two subdomains, both exhibiting an alpha-beta fold. ebi.ac.uk The junction between these subdomains forms the FAD binding pocket, where the coenzyme is held by hydrogen and van der Waals bonds. ebi.ac.uk

While there is no single "pharmacophore" for FAD binding across all families, the pyrophosphate moiety of FAD consistently binds to strongly conserved sequence motifs in every FAD-binding family, highlighting its importance in molecular recognition. nih.govnih.gov The adenine and ribitol (B610474) phosphate portions of FAD, while not directly involved in the redox chemistry of the isoalloxazine ring, contribute to the binding energy and specificity of the coenzyme-protein interaction and can influence catalytic outcomes. nih.govebi.ac.uk

Coenzyme A (CoA) in Acyl Group Transfer and Metabolism

Coenzyme A (CoA) is another vital adenine-containing coenzyme, playing central roles in the synthesis and oxidation of fatty acids, the citric acid cycle, and the metabolism of various biological compounds. wikipedia.orgimrpress.comontosight.ai Approximately 4% of cellular enzymes utilize CoA or its thioester form as a substrate. wikipedia.org

CoA functions primarily as a carrier of acyl groups. wikipedia.orgimrpress.comimrpress.com Its structure includes a reactive sulfhydryl group (thiol) that can form a thioester bond with carboxylic acids, creating acyl-CoA derivatives. wikipedia.orgimrpress.comimrpress.comimrpress.com This thioester linkage is energy-rich, and its hydrolysis facilitates the transfer of the acyl group in thermodynamically unfavorable reactions. nih.gov

Acyl-CoA molecules are central intermediates in numerous metabolic pathways. imrpress.comimrpress.com For example, acetyl-CoA, formed from the breakdown of carbohydrates and fatty acids, is the primary input into the citric acid cycle, where its acetyl group is oxidized for energy production. wikipedia.orgimrpress.comwikipedia.org CoA is also essential for transferring fatty acids into mitochondria for beta-oxidation. wikipedia.org

Beyond energy metabolism, acyl-CoA derivatives are involved in the biosynthesis of lipids and other molecules. wikipedia.orgimrpress.comimrpress.com They also play a significant role in protein modification through acylation, where acyl groups are transferred from acyl-CoAs to amino acid side chains. imrpress.comimrpress.comnih.govwikipedia.orgnih.gov This post-translational modification can influence protein structure, function, and interactions, impacting processes like gene expression regulation and cellular signaling. imrpress.comimrpress.comnih.gov Common acyl group donors in protein acylation include acetyl-CoA, formyl-CoA, lactoyl-CoA, and malonyl-CoA. imrpress.comimrpress.comnih.gov

Coenzyme A transferases are enzymes that catalyze the transfer of a CoA group from an acyl-CoA donor to a carboxylic acid acceptor. wikipedia.org These enzymes are involved in various metabolic processes, including fermentation and ketone body metabolism. wikipedia.org Most CoA transferases utilize a covalent catalysis mechanism involving a glutamate (B1630785) residue in the active site. wikipedia.org

S-Adenosyl-L-Methionine (SAM) in Methylation Reactions

S-Adenosyl-L-Methionine (SAM), also known as AdoMet or SAMe, is a crucial co-substrate involved in the transfer of methyl groups. creative-proteomics.comwikipedia.org It is synthesized from adenosine triphosphate (ATP) and methionine. wikipedia.orgresearchgate.net SAM serves as the principal methyl group donor for a wide range of substrates, including DNA, RNA, proteins, lipids, and small molecules. creative-proteomics.comwikipedia.org

The methyl group in SAM is attached to a positively charged sulfur atom, making it highly reactive and readily transferable. creative-proteomics.comresearchgate.net This transfer is catalyzed by enzymes called methyltransferases. creative-proteomics.comwikipedia.org

Methylation reactions mediated by SAM are fundamental to numerous cellular processes. DNA methylation, for instance, is a key epigenetic modification that regulates gene expression and is vital for genomic stability. creative-proteomics.comwikipedia.orgpnas.org SAM's role in DNA methylation involves the transfer of a methyl group to the C5 position of cytosine bases, a process catalyzed by DNA methyltransferases (DNMTs). researchgate.netpnas.org This reaction often involves the flipping out of the target cytosine from the DNA double helix and the formation of a transient covalent complex with a cysteine residue in the enzyme's active site. pnas.org

Beyond DNA, SAM-dependent methylation is involved in modifying RNA, proteins, and various metabolites, influencing their function and participation in metabolic pathways. creative-proteomics.comwikipedia.org For example, SAM is required for the biosynthesis of polyamines like spermidine (B129725) and spermine (B22157) through the donation of an n-propylamine group after decarboxylation. wikipedia.orgmetabolomicsworkbench.org

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). creative-proteomics.compnas.org SAH is a potent inhibitor of many methyltransferases, providing a mechanism for feedback regulation of methylation reactions. creative-proteomics.com The cellular balance between SAM and SAH levels is critical for maintaining proper methylation status and cellular homeostasis. creative-proteomics.com

A distinct class of enzymes, known as radical SAM enzymes, utilize SAM in a different manner. nih.gov These enzymes contain an iron-sulfur cluster that reductively cleaves SAM to generate a highly reactive 5'-deoxyadenosyl radical. nih.gov This radical initiates diverse reactions, including some methylation and methylthiolation processes, by abstracting a hydrogen atom from a substrate. nih.gov Radical SAM enzymes are characterized by conserved cysteine motifs that ligate the iron-sulfur cluster and bind SAM at a unique iron atom. nih.gov

Adenine Derivatives in Intracellular Signaling Cascades

Cyclic Adenosine (B11128) Monophosphate (cAMP) as a Second Messenger

Cyclic adenosine 3′,5′-monophosphate (cAMP) was the first second messenger to be identified and is involved in fundamental cellular responses to numerous hormones and neurotransmitters. nih.govwikipedia.org cAMP is a cyclic nucleotide composed of a phosphate (B84403) group, a ribose sugar, and the nucleobase adenine (B156593). numberanalytics.com Its intracellular levels are tightly regulated by the balance between the synthesis and degradation of the molecule. nih.gov

Adenylyl Cyclase Regulation of cAMP Synthesis

cAMP is synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase (AC), which is typically located on the inner side of the plasma membrane. wikipedia.orgnumberanalytics.com The activity of adenylyl cyclase is modulated by various signaling molecules, primarily through the activation of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov Activation of stimulatory G (Gs)-protein-coupled receptors leads to the activation of adenylyl cyclase, thereby increasing cAMP production. wikipedia.orgnih.gov Conversely, agonists binding to inhibitory G (Gi)-protein-coupled receptors can inhibit adenylyl cyclase activity, leading to decreased cAMP levels. wikipedia.org Adenosine itself can regulate glucagon-induced cAMP synthesis, with different adenosine receptor subtypes having opposing effects on adenylyl cyclase activity. nih.gov

cAMP-Mediated Activation of Protein Kinase A (PKA) and EPACs

cAMP exerts its downstream effects primarily by activating key effector proteins, most notably Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs). nih.govnih.govsdbonline.org PKA, a well-characterized target of cAMP, is a holoenzyme typically composed of two regulatory subunits and two catalytic subunits. nih.gov The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating the catalytic subunits which can then phosphorylate a wide range of substrate proteins, influencing various cellular processes such as metabolism and gene expression. nih.govnih.gov EPACs represent another important class of cAMP effectors, functioning as guanine-nucleotide-exchange factors that activate certain small GTPases, such as Rap1. nih.govsdbonline.org PKA and EPACs can regulate distinct signaling pathways, contributing to the complexity and specificity of cAMP signaling. pnas.org

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) in Calcium Signaling

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent Ca2+-mobilizing second messenger synthesized in response to extracellular stimuli. wikipedia.orgresearchgate.net Structurally, it is a dinucleotide that differs from NADP+ by a hydroxyl group replacing the nicotinamide (B372718) amino group. wikipedia.org NAADP is considered one of the most potent Ca2+-mobilizing molecules known. researchgate.net

NAADP-Induced Intracellular Calcium Release from Distinct Stores

NAADP triggers the release of Ca2+ from intracellular stores through a mechanism distinct from those mediated by IP3 and cADPR. researchgate.netnih.govahajournals.org Research suggests that NAADP primarily targets acidic Ca2+ stores, such as lysosomes and endosomes, rather than the endoplasmic reticulum, which is the main site of action for IP3 and cADPR. portlandpress.comnih.gov This release from acidic stores can then be amplified by subsequent Ca2+ release from the endoplasmic reticulum via IP3 receptors or ryanodine (B192298) receptors. ahajournals.orgportlandpress.com Studies in various cell types, including smooth muscle cells, have demonstrated that NAADP induces spatially restricted Ca2+ bursts that can initiate global Ca2+ waves. ahajournals.org

Mechanisms of NAADP Receptor Activation

The intracellular receptors for NAADP have been a subject of ongoing research. Recent studies indicate that a family of intracellular Ca2+-release channels known as two-pore channels (TPCs) are components of the NAADP receptor. portlandpress.comnih.gov TPCs appear to be localized specifically to the endolysosomal system, supporting the notion that NAADP targets these acidic organelles. portlandpress.comnih.gov While TPCs are considered key NAADP receptors, other channels like TRPM2 have also been proposed, although they exhibit lower affinity for NAADP. portlandpress.com Activation of TPCs by NAADP leads to the release of Ca2+ from endolysosomal stores, contributing to intracellular calcium signaling. mdpi.com

Cyclic ADP-ribose (cADPR) in Calcium Signaling

Cyclic ADP-ribose (cADPR) is another cyclic adenine nucleotide that functions as a second messenger involved in calcium signaling. nih.govwikipedia.org cADPR is synthesized from nicotinamide adenine dinucleotide (NAD+) by ADP-ribosyl cyclases. wikipedia.orgnih.gov

cADPR is a cellular messenger for calcium signaling and primarily stimulates calcium-induced calcium release from intracellular stores, particularly the endoplasmic reticulum, by activating ryanodine receptors (RyRs). nih.govwikipedia.orgresearchgate.net This mechanism is distinct from the IP3 pathway. nih.gov cADPR has been shown to modulate intracellular calcium release through RyRs in various cell types, including T lymphocytes, cardiac myocytes, and neurons. researchgate.net While the endoplasmic reticulum is a primary target, cADPR can also act as an agonist for the TRPM2 channel, albeit less potently than its analog, adenosine diphosphoribose (ADPR). wikipedia.orgwikipedia.org The synthesis and degradation of cADPR are mediated by enzymes of the CD38 family, which possess ADP-ribosyl cyclase and cADPR hydrolase activity. wikipedia.org Upregulation of CD38 has been linked to enhanced calcium mobilization in certain conditions. binasss.sa.cr

cADPR-Mediated Ryanodine Receptor Activation

Cyclic ADP-ribose (cADPR) is a cyclic nucleotide synthesized from nicotinamide adenine dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, such as CD38 and CD157 in mammals. arvojournals.orgresearchgate.netcaymanchem.comnih.gov cADPR acts as a potent second messenger that primarily mediates the release of calcium ions (Ca²⁺) from intracellular stores, particularly the endoplasmic reticulum (ER), by activating ryanodine receptors (RyRs). arvojournals.orgresearchgate.netcaymanchem.comnih.gov

RyRs are a class of intracellular calcium channels located on the sarcoplasmic/endoplasmic reticulum membrane, playing a critical role in calcium-induced calcium release (CICR). arvojournals.org While the precise mechanism by which cADPR activates RyRs is still under investigation, evidence suggests it may not involve direct binding to the receptor itself in all cases. Some studies propose that cADPR might act indirectly by binding to an accessory protein that is part of the RyR complex or influences a signaling pathway that regulates RyR activity. researchgate.netphysiology.org For instance, FKBP12.6, an accessory protein of RyRs, has been implicated in mediating cADPR-induced activation of RyRs in vascular smooth muscle cells. physiology.org cADPR has been shown to increase the open probability (Po) of RyRs. physiology.orgahajournals.org In sea urchin eggs, cADPR has been characterized as a second messenger regulating the sensitivity of RyRs to activation by Ca²⁺. researchgate.net Studies in HEK293 cells expressing RyR1 or RyR3 demonstrated that cADPR triggered marked Ca²⁺ transients, while having no effect in wild-type HEK293 cells (devoid of RyRs) or those expressing TPC1 and TPC2. nih.gov

While cADPR primarily targets RyRs for calcium release from the ER, it has also been suggested to contribute to extracellular calcium influx through the opening of TRPM2 channels, potentially in a temperature-dependent manner. caymanchem.commedchemexpress.com

Adenosine Diphosphoribose (ADPR) and TRPM2 Cation Channel Activation

Adenosine diphosphoribose (ADPR) is another adenine-containing molecule that functions as an intracellular second messenger, notably in the activation of the transient receptor potential melastatin 2 (TRPM2) channel. researchgate.netfrontiersin.orgnih.govnih.govscispace.com TRPM2 is a non-selective cation channel permeable to calcium and sodium, expressed in various tissues and cells, including immune cells and neurons. frontiersin.orgnih.govresearchgate.net

TRPM2 channel activation is primarily triggered by intracellular ADPR binding to a specific domain in its C-terminus, known as the NUDT9-H domain. frontiersin.orgnih.govmdpi.comresearchgate.net This binding induces conformational changes in the channel protein, leading to pore opening and subsequent influx of cations, including Ca²⁺, into the cell. frontiersin.orgmdpi.com ADPR is considered a highly effective endogenous activator of TRPM2 due to its interaction with this unique domain. frontiersin.org

The generation of ADPR can occur through several pathways. It is a breakdown product of NAD⁺ and cADPR. frontiersin.orgresearchgate.net Oxidative stress is a significant inducer of intracellular ADPR accumulation, often through the activation of poly(ADP-ribose) polymerase (PARP) and subsequent degradation of poly-ADPR chains by poly(ADP-ribose) glycohydrolase (PARG). mdpi.comresearchgate.netfrontiersin.org Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can promote ADPR generation and also synergize with ADPR to activate TRPM2. frontiersin.orgresearchgate.netresearchgate.net Intracellular calcium itself also acts as an essential cofactor for ADPR-dependent TRPM2 activation, exhibiting a positive feedback mechanism where Ca²⁺ entering through activated channels facilitates further activation. mdpi.com

While ADPR is the primary gating molecule, other adenine-containing molecules can influence TRPM2 activity. cADPR, at concentrations above 100 µM, can directly gate TRPM2, while lower concentrations (around 10 µM) can potentiate ADPR's gating effect, suggesting TRPM2 can act as a coincidence detector for ADPR and cADPR signaling.

Interplay of Adenine-Derived Second Messengers in T-lymphocyte Calcium Signaling

Calcium signaling is fundamental for T-lymphocyte activation and function, orchestrating processes like proliferation and cytokine production. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov Adenine-derived second messengers, including cADPR and ADPR, play significant roles in shaping the spatio-temporal dynamics of calcium signals in T cells. frontiersin.orgresearchgate.netfrontiersin.org

Upon T cell receptor (TCR)/CD3 engagement, a cascade of second messenger production is initiated. While nicotinic acid adenine dinucleotide phosphate (NAADP) is often described as a very early trigger for calcium release, cADPR is mainly involved in the sustained phase of calcium signaling by stimulating calcium release via RyRs located on the ER. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov TCR stimulation leads to a sustained increase in intracellular cADPR levels, and blocking cADPR action with antagonists inhibits TCR/CD3-stimulated calcium signaling, T cell activation, and proliferation. nih.govnih.gov The type-3 ryanodine receptor is expressed in T cells and is a target for cADPR. nih.gov

ADPR, generated as a breakdown product of NAD⁺ and cADPR, contributes to calcium signaling in T cells by activating the plasma membrane cation channel TRPM2. frontiersin.orgresearchgate.netfrontiersin.org This activation facilitates calcium (and sodium) entry into the cell. frontiersin.orgresearchgate.netfrontiersin.org While direct activation of TRPM2 by TCR ligation has not been definitively shown, TRPM2-mediated currents in Jurkat T cells can be activated by cADPR, ADPR, and NAADP. nih.gov TRPM2 expression in T cells is upregulated upon TCR ligation, suggesting its relevance in the immune response. nih.gov

The interplay between these adenine-derived messengers allows for a complex and finely tuned calcium response in T lymphocytes, crucial for their proper activation and function in the immune system. frontiersin.org While NAADP may provide an initial rapid calcium trigger, cADPR appears central to maintaining long-lasting calcium signals through ER release via RyRs, and ADPR-mediated TRPM2 activation contributes to calcium influx, especially under conditions of strong stimulation or oxidative stress. researchgate.netfrontiersin.orgfrontiersin.org

Metabolic Pathways Governing Adenine and Its Derivatives

Purine (B94841) Nucleotide Biosynthesis and Salvage Pathways

Purine nucleotides can be synthesized through two primary mechanisms: the energetically costly de novo pathway and the more efficient salvage pathway. The de novo pathway constructs the purine ring de novo from simple precursors, building the base on a ribose-phosphate backbone derived from phosphoribosyl pyrophosphate (PRPP). Inosine (B1671953) monophosphate (IMP) is the first fully formed purine nucleotide in this pathway, serving as a branch point for the synthesis of both adenine (B156593) and guanine (B1146940) nucleotides wikipedia.orglibretexts.org. The synthesis of AMP from IMP requires the addition of an amine group from aspartate and is energetically coupled to the hydrolysis of GTP libretexts.org.

The purine salvage pathway provides an alternative, energetically favorable route for nucleotide synthesis by recycling pre-existing purine bases and nucleosides derived from the breakdown of cellular nucleic acids or dietary intake wikipedia.orglibretexts.org. This pathway is particularly important in tissues with high energy turnover or limited capacity for de novo synthesis, such as the brain and heart nih.gov.

Adenine phosphoribosyltransferase (APRT) is a key enzyme in the purine salvage pathway, specifically responsible for the conversion of free adenine into adenosine (B11128) monophosphate (AMP) ontosight.airesearchgate.netwikipedia.org. This reaction involves the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenine, yielding AMP and pyrophosphate (PPi) wikipedia.org.

The reaction catalyzed by APRT is:

Adenine + PRPP → AMP + PPi wikipedia.org

APRT is constitutively expressed in all mammalian tissues and provides the sole pathway for the metabolic salvage of adenine wikipedia.orgresearchgate.net. Its activity is crucial for maintaining adequate levels of adenine nucleotides, particularly in organisms or tissues where de novo purine synthesis is limited or absent, such as in certain parasitic protozoa wikipedia.org.

The significance of APRT is underscored by the consequences of its deficiency. Mutations in the APRT gene can lead to adenine phosphoribosyltransferase deficiency, a rare inherited metabolic disorder researchgate.netmedlineplus.govmedlineplus.gov. In affected individuals, the inability to efficiently salvage adenine results in its accumulation ontosight.airesearchgate.net. Excess adenine is then shunted into an alternative catabolic pathway, where it is oxidized by xanthine (B1682287) dehydrogenase (XDH) to form 2,8-dihydroxyadenine (B126177) (2,8-DHA) researchgate.netresearchgate.net. 2,8-DHA is poorly soluble in urine at physiological pH, leading to the formation of crystals and stones in the kidneys and urinary tract, a condition known as 2,8-DHA nephrolithiasis researchgate.netmedlineplus.govresearchgate.net. This can ultimately result in kidney damage and end-stage renal disease medlineplus.gov.

Detailed research findings have identified various mutations in the APRT gene associated with APRT deficiency, including the APRTJ allele (a methionine to threonine substitution at position 136) prevalent in Japanese individuals and the APRTQ0 allele (including a common mutation altering genetic instructions) found in affected Europeans medlineplus.govmedlineplus.gov.

Adenine nucleotides exist in dynamic equilibrium within the cell, primarily as adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP). These molecules are interconverted through phosphorylation and dephosphorylation reactions catalyzed by a suite of enzymes, collectively maintaining the cellular energy charge.

ATP is the primary energy currency of the cell, driving numerous cellular processes through the release of energy upon hydrolysis of its high-energy phosphate (B84403) bonds wikipedia.org. The interconversion between ATP, ADP, and AMP is central to energy metabolism. For example, ATP can be hydrolyzed to ADP, releasing energy, and ADP can be further hydrolyzed to AMP. Conversely, ADP can be phosphorylated to ATP, primarily through oxidative phosphorylation and glycolysis, and AMP can be phosphorylated to ADP by adenylate kinase (also known as myokinase) plos.org.

The adenylate kinase reaction is:

2 ADP <=> ATP + AMP

This reaction is crucial for maintaining the balance between ATP, ADP, and AMP levels.

The relative concentrations of ATP, ADP, and AMP reflect the energy status of the cell, often expressed as the "energy charge." A high energy charge (high ATP:ADP and ATP:AMP ratios) indicates ample energy availability, while a low energy charge signals energy depletion. The interconversion dynamics are tightly regulated to maintain energy homeostasis, ensuring that ATP production meets cellular demands nih.govphysiology.org.

Studies in various cell types, such as muscle cells and erythrocytes, have provided insights into these dynamics. In muscle cultures, the catabolic flow from ATP to diffusible bases and nucleosides is mediated predominantly by AMP deaminase activity nih.gov. In erythrocytes, AMP can be phosphorylated to ADP by adenylate kinase plos.org. Competitive inhibition studies in erythrocytes have shown that AMP uptake is inhibited by ATP and ADP, suggesting a regulatory interplay in maintaining intracellular adenine nucleotide levels plos.org.

Adenine Phosphoribosyltransferase (APRT) Activity and Significance

Adenine Catabolism and Degradation Routes

Adenine catabolism involves the breakdown of adenine and its derivatives into simpler compounds, ultimately leading to their excretion. This process is essential for preventing the accumulation of potentially toxic intermediates and for maintaining purine homeostasis ontosight.ai.

The primary pathway for adenine catabolism in humans involves the conversion of adenine to hypoxanthine (B114508), which is then further metabolized ontosight.ai. However, in the absence of APRT activity, adenine can be directly oxidized researchgate.netresearchgate.net.

Xanthine dehydrogenase (XDH), also known as xanthine oxidoreductase, is a key enzyme involved in the terminal steps of purine catabolism ontosight.ai. While its primary substrates are hypoxanthine and xanthine, XDH can also catalyze the oxidation of adenine, particularly when the main adenine salvage pathway via APRT is impaired researchgate.netresearchgate.net.

In the alternative catabolic route that becomes significant in APRT deficiency, XDH oxidizes adenine to 8-hydroxyadenine (B135829), which is then further oxidized to 2,8-dihydroxyadenine (2,8-DHA) researchgate.netresearchgate.net. This pathway is a major contributor to the accumulation of 2,8-DHA in APRT-deficient individuals researchgate.netmedlineplus.govresearchgate.net.

The reaction catalyzed by XDH involving adenine is:

Adenine → 8-hydroxyadenine → 2,8-dihydroxyadenine researchgate.netresearchgate.net

In the normal purine catabolic pathway, XDH catalyzes the conversion of hypoxanthine to xanthine and xanthine to uric acid ontosight.ai. Uric acid is the final end product of purine catabolism in humans and is excreted in urine ontosight.ai.

Adenosine deaminase (ADA) is an enzyme that plays a critical role in the catabolism of adenosine, a nucleoside formed from the dephosphorylation of AMP capes.gov.broup.com. ADA catalyzes the irreversible hydrolytic deamination of adenosine to inosine and ammonia (B1221849) researchgate.netnih.govscielo.br.

The reaction catalyzed by ADA is:

Adenosine + H₂O → Inosine + NH₃ researchgate.netnih.govscielo.br

ADA has a high substrate specificity for adenosine, showing the highest preference for adenosine compared to other substrates like 2'-deoxyadenosine (B1664071) and guanosine (B1672433) researchgate.netnih.govscielo.br. Studies in human lymphocyte-rich peripheral blood mononuclear cells have demonstrated that ADA exhibits 100% activity with adenosine, 57% with 2'-deoxyadenosine, and 2.3% with guanosine researchgate.netnih.govscielo.br.

ADA exists in two isoforms in humans, ADA1 and ADA2, encoded by different genes researchgate.netersnet.org. ADA1 is ubiquitous, while ADA2 is primarily found in monocytes and macrophages ersnet.org. ADA1 has a higher affinity for adenosine and 2'-deoxyadenosine compared to ADA2 ersnet.org.

Deficiency in ADA activity, particularly ADA1, leads to the accumulation of adenosine and deoxyadenosine (B7792050), which are toxic to lymphocytes, causing severe combined immunodeficiency (SCID) nih.govscielo.br. This highlights the crucial role of ADA in maintaining proper purine nucleoside homeostasis, especially in the immune system.

Role of Xanthine Dehydrogenase (XDH) in Adenine Oxidation

Regulation of Adenine Nucleotide Pools and Cellular Energy Charge Homeostasis

The maintenance of stable adenine nucleotide pools (ATP, ADP, and AMP) and cellular energy charge is vital for cell viability and function nih.govnih.govpixorize.comwikipedia.org. This homeostasis is achieved through complex regulatory mechanisms that integrate the activities of the de novo synthesis, salvage, and catabolic pathways.

The rate of de novo purine synthesis is tightly regulated, with key enzymes like PRPP amidotransferase being subject to feedback inhibition by purine nucleotides, including AMP and GMP wikipedia.orglibretexts.org. This ensures that synthesis is downregulated when nucleotide pools are sufficient.

The salvage pathway, particularly the activity of APRT, is also regulated. While purine salvage rates can be relatively low under normal conditions, they can be significantly increased when precursors like ribose are available, suggesting that PRPP availability can be rate-limiting for salvage physiology.org.

The interconversion of AMP, ADP, and ATP by enzymes like adenylate kinase is crucial for buffering changes in energy status plos.org. The purine nucleotide cycle, which involves the deamination of AMP to IMP and the subsequent regeneration of AMP, also contributes to the regulation of adenine nucleotide levels and can influence the production of ammonia and fumarate (B1241708) wikipedia.org.

Cellular energy charge, defined as ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]), is a key indicator of the cell's energy status and serves as a regulatory signal for many metabolic pathways nih.govwikipedia.org. Enzymes involved in ATP-generating pathways (e.g., glycolysis, oxidative phosphorylation) are generally activated by a low energy charge and inhibited by a high energy charge, while enzymes in ATP-utilizing pathways are often regulated in the opposite manner.

Mitochondria play a significant role in regulating cellular adenine nucleotide pools. The ATP-Mg/Pi carrier in the inner mitochondrial membrane can regulate the size of the matrix adenine nucleotide pool, influencing metabolic activities localized to the mitochondria nih.govcapes.gov.brmdpi.com. This transport is stimulated by calcium, suggesting a link between calcium signaling and mitochondrial energy metabolism nih.gov.

Research findings highlight the dynamic nature of adenine nucleotide regulation. For instance, studies in pancreatic β-cells show that these cells maintain a relatively high ATP/ADP ratio even at low glucose levels, and glucose metabolism leads to a significant decrease in free ADP with only a modest increase in ATP physiology.org. This suggests mechanisms in β-cells that maintain a stable total adenine nucleotide concentration during glucose elevation physiology.org. In erythrocytes, a novel mechanism involving AMP uptake and ATP release has been suggested for maintaining intracellular adenine nucleotide levels plos.org.

The intricate interplay between synthesis, salvage, and catabolic pathways, coupled with the dynamic interconversion of AMP, ADP, and ATP and their influence on cellular energy charge, forms a robust system for regulating adenine nucleotide homeostasis, essential for diverse cellular functions.

Metabolic Interconnections with Other Biochemical Pathways

Adenine and its derivatives play a central role in numerous metabolic processes, extending beyond purine metabolism to interconnect with various other essential biochemical pathways. These interconnections are critical for maintaining cellular energy homeostasis, supporting biosynthesis, and facilitating signaling processes.

A primary point of intersection lies in energy metabolism, where adenine is a fundamental component of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP). These molecules are the primary energy currency of the cell, driving a multitude of biological processes including muscle contraction, nerve impulse propagation, and chemical synthesis. drugbank.comwikipedia.orgpatsnap.com The interconversion between ATP, ADP, and AMP is central to energy transfer and regulation within the cell. drugbank.comopenstax.org

Adenine derivatives also function as integral parts of key coenzymes involved in cellular respiration and redox reactions. Nicotinamide (B372718) adenine dinucleotide (NAD+/NADH) and flavin adenine dinucleotide (FAD/FADH2), both containing adenine, are crucial electron carriers in pathways like glycolysis, the citric acid cycle (TCA cycle), and the electron transport chain. wikipedia.orgpatsnap.comontosight.ai Glycolysis, the breakdown of glucose to pyruvate (B1213749), produces ATP and NADH, linking carbohydrate metabolism directly to adenine nucleotide pools. openstax.orgwikipedia.orgmsdmanuals.comwikipedia.org Pyruvate, the end-product of glycolysis, serves as a substrate for the TCA cycle, further highlighting the interconnectedness of these pathways. wikipedia.orgoregonstate.education The TCA cycle itself generates NADH and FADH2, which then feed electrons into the electron transport chain for significant ATP production. ontosight.aioregonstate.educationnih.gov

The pentose (B10789219) phosphate pathway (PPP) is another significant point of connection. It generates phosphoribosyl pyrophosphate (PRPP), a crucial precursor for the de novo synthesis of purines, including adenine nucleotides. nih.govmdpi.com The PPP also produces NADPH, a key reducing agent essential for various biosynthetic processes, including fatty acid synthesis. basicmedicalkey.comfrontiersin.orgwikipedia.orgwikipedia.org

Amino acid metabolism is also intricately linked with adenine metabolism. The de novo purine biosynthetic pathway utilizes several amino acids as substrates, including glycine, glutamine, and aspartic acid. wikipedia.orgnih.govnih.gov This highlights the dependence of purine synthesis on the availability and metabolism of these amino acids. Research has also indicated potential crosstalk between purine metabolism and the biosynthesis pathways of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, with perturbations in purine metabolism potentially impacting the levels of these amino acids. oup.com Furthermore, amino acid metabolism is tightly linked to energy and carbohydrate metabolism, reinforcing the complex web of metabolic interconnections. frontiersin.org Studies on muscle metabolism during exercise and in conditions like liver cirrhosis have shown increased ammonia synthesis due to enhanced turnover of adenine nucleotides, demonstrating a link between adenine metabolism and ammonia/amino acid handling. mdpi.com

Fatty acid metabolism intersects with adenine metabolism primarily through the involvement of ATP and coenzymes like Acetyl-CoA, NAD, and FAD. Fatty acid oxidation, a catabolic process generating energy, produces a significant amount of ATP. nih.govwikipedia.org Fatty acid synthesis, an anabolic process, requires NADPH, which is linked to the PPP, a pathway providing precursors for adenine synthesis. basicmedicalkey.comfrontiersin.orgwikipedia.orgwikipedia.org Acetyl-CoA, a central molecule in fatty acid metabolism, is also an intermediate linking glycolysis and the TCA cycle. basicmedicalkey.comwikipedia.org The enzyme fatty acid synthase (FASN), involved in fatty acid synthesis, has also been shown to be functionally linked to glycolysis and amino acid metabolism in certain contexts, such as cancer cells. mdpi.com

Signaling pathways also demonstrate significant crosstalk with adenine metabolism. Cyclic AMP (cAMP), a modified form of adenosine monophosphate, acts as a crucial secondary messenger in various hormonal signaling cascades. drugbank.comlmdb.ca Additionally, adenosine itself functions as an extracellular signaling molecule. researchgate.netroyalsocietypublishing.org The interplay between metabolic pathways, including purine metabolism, and signaling networks is a critical area of research, particularly in understanding cellular responses and disease states. royalsocietypublishing.orgmpg.demdpi.com

The interconnectedness of adenine metabolism with other pathways is further exemplified by research into specific conditions. For instance, studies on adenine-induced chronic kidney disease (CKD) have revealed significant perturbations in purine metabolism and aromatic amino acid biosynthesis pathways, suggesting a direct link between these metabolic routes and kidney injury. oup.com The accumulation of 2,8-dihydroxyadenine (2,8-DHA), a metabolite of adenine, can lead to crystalline deposits and kidney damage. oup.comresearchgate.net

The regulation of these interconnected pathways is complex and involves various mechanisms, including the formation of multi-enzyme complexes like purinosomes for de novo purine synthesis, which are thought to enhance pathway efficiency and facilitate substrate channeling. nih.govmdpi.comnih.govresearchgate.net

Prebiotic Chemistry and Evolutionary Hypotheses of Adenine S Emergence

Abiotic Synthesis of Adenine (B156593) on Early Earth Environments

The abiotic synthesis of adenine under conditions simulating early Earth has been a subject of research since the mid-20th century. The groundbreaking work by Oró and colleagues in 1960 demonstrated that adenine could be formed from a solution of hydrogen cyanide (HCN) and ammonia (B1221849) tandfonline.compnas.org. This discovery provided a plausible pathway for the non-biological generation of this essential biomolecule. Numerous subsequent experiments have explored the polymerization of HCN under various simulated primitive Earth conditions, confirming its potential as a precursor for adenine pnas.orgresearchgate.net.

Hydrogen Cyanide (HCN) Oligomerization as a Precursor

Hydrogen cyanide is considered a crucial high-energy prebiotic precursor that could have been produced in significant amounts on early Earth, potentially through processes like electric discharges on simulated primitive atmospheres pnas.org. Adenine is formally a pentamer of HCN, meaning it is composed of five HCN units nih.gov. The oligomerization (polymerization) of HCN has been widely studied as a primary route for the abiotic synthesis of adenine tandfonline.comresearchgate.net.

Proposed Mechanistic Pathways for HCN Pentamerization

One proposed pathway involves the sequential addition of HCN molecules to form intermediates such as dimers, trimers, and tetramers tandfonline.com. A key intermediate in many proposed mechanisms is 4-amino-1H-imidazole-5-carbonitrile (AICN), an isomer of the HCN tetramer pnas.orgnih.gov. The final step in some proposed mechanisms involves the addition of a fifth HCN molecule to AICN, followed by cyclization to form the purine (B94841) ring structure of adenine nih.gov.

Studies have also explored the role of catalysts in facilitating these reactions and lowering activation energies pnas.org. While gas-phase formation of adenine from HCN pentamerization may be energetically difficult under normal interstellar conditions, the presence of catalysts can significantly influence the reaction pathways and efficiency tandfonline.comresearchgate.net.

Role of Specific Catalytic Conditions (e.g., mineral catalysis, temperature)

Experimental and theoretical studies suggest that specific catalytic conditions, including the presence of minerals and variations in temperature, could have played a significant role in the abiotic synthesis of adenine on early Earth.

Minerals such as calcium carbonate (CaCO₃), titanium dioxide (TiO₂), phosphate (B84403) minerals, and iron sulfide (B99878) minerals have been shown to facilitate the production of adenine when formamide (B127407), a hydrolysis product of HCN, is heated mdpi.comresearchgate.net. Clays and zeolites, also present on early Earth, could have provided catalytic surfaces and microenvironments to stabilize intermediates and template the formation of prebiotic molecules researchgate.net.